Alipamide
説明
Alipamide is a sulfamoylbenzamide-class diuretic with the molecular formula C₉H₁₂ClN₃O₃S and a molecular weight of 289.73 g/mol. It is regulated as an active pharmaceutical ingredient (API) by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), where it is assigned the XEVMPD code SUB05331MIG . Its SMILES notation (ClC1C(S(=O)(=O)N)CC(CC1)C(=O)NN(C)C) highlights key structural features: a chlorinated benzene ring, sulfonamide group, and a urea derivative (Figure 1). This compound’s International Nonproprietary Name (INN) reflects its pharmacological class, which primarily targets renal ion transport mechanisms to promote diuresis .
特性
CAS番号 |
3184-59-6 |
|---|---|
分子式 |
C9H12ClN3O3S |
分子量 |
277.73 g/mol |
IUPAC名 |
2-chloro-5-(dimethylaminocarbamoyl)benzenesulfonamide |
InChI |
InChI=1S/C9H12ClN3O3S/c1-13(2)12-9(14)6-3-4-7(10)8(5-6)17(11,15)16/h3-5H,1-2H3,(H,12,14)(H2,11,15,16) |
InChIキー |
NJYBZXINKWROMG-UHFFFAOYSA-N |
SMILES |
CN(C)NC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N |
正規SMILES |
CN(C)NC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N |
外観 |
Solid powder |
他のCAS番号 |
3184-59-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Alipamide; Alipamidum; CI-546; CN 38474; CN-38,474; D-1721; D 1721; D1721; UNII-PE8925K9EY; |
製品の起源 |
United States |
生物活性
Alipamide, also known as Ralfinamide or NW1029, is a compound that has garnered attention for its potential biological activities, particularly in the field of neuropharmacology. It is classified as a sodium channel blocker and monoamine oxidase (MAO) inhibitor, which positions it as a candidate for treating various neuropathic pain conditions and possibly other neurobehavioral disorders.
This compound exhibits its biological activity through several mechanisms:
- Sodium Channel Blockade : By inhibiting voltage-gated sodium channels, this compound can reduce neuronal excitability, which is beneficial in managing neuropathic pain syndromes.
- Monoamine Oxidase Inhibition : This action increases the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft, potentially improving mood and cognitive functions.
Pharmacological Profile
The pharmacological profile of this compound can be summarized as follows:
| Property | Description |
|---|---|
| Type | Sodium channel blocker, MAO inhibitor |
| Phase of Development | Phase 2 clinical trials for neuropathic pain conditions |
| Indications | Neuropathic pain, potential use in neurobehavioral disorders |
Clinical Studies and Findings
Several clinical studies have investigated the efficacy and safety of this compound:
- Phase 2 Trials : Initial trials have shown promising results in reducing pain levels in patients with neuropathic pain conditions. The compound has been evaluated for its effectiveness compared to standard treatments.
- Case Studies : Reports from clinical settings indicate that this compound may help alleviate symptoms associated with chronic pain and could improve overall quality of life for patients suffering from neuropathic pain.
Case Study Examples
- Case Study 1 : A patient with diabetic neuropathy treated with this compound showed a significant reduction in pain scores after 8 weeks of treatment.
- Case Study 2 : Another patient suffering from fibromyalgia reported improved sleep quality and reduced pain intensity following a regimen that included this compound.
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, it is useful to compare it with other compounds used in similar indications:
| Compound | Mechanism | Phase | Indications |
|---|---|---|---|
| This compound | Na+ channel blocker, MAO-I | Phase 2 | Neuropathic pain |
| Gabapentin | Ca2+ channel blocker | Launched | Neuropathic pain |
| Pregabalin | Ca2+ channel blocker | Launched | Neuropathic pain |
| Duloxetine | SNRI | Launched | Neuropathic pain, depression |
類似化合物との比較
Clopamide
- Molecular Formula : C₁₄H₂₀ClN₃O₃S
- Key Features : Shares the sulfonamide group but incorporates a longer aliphatic chain and a piperidine ring.
- Pharmacology : Acts on the distal convoluted tubule to inhibit sodium reabsorption. Clinical studies suggest a longer half-life (~10 hours) compared to this compound (~6–8 hours) .
Indapamide
- Molecular Formula : C₁₆H₁₆ClN₃O₃S
- Key Features : A methylindoline group replaces this compound’s chlorinated benzene ring, enhancing lipid solubility and CNS penetration.
- Pharmacology : Dual action as a diuretic and vasodilator. Exhibits greater antihypertensive efficacy but a higher risk of hypokalemia .
Xipamide
- Molecular Formula : C₁₃H₁₄ClN₃O₄S
- Key Features : Contains a carboxylic acid group, increasing its polarity and renal excretion rate.
Structural and Pharmacokinetic Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Half-Life (hrs) | Key Side Effects |
|---|---|---|---|---|---|
| This compound | C₉H₁₂ClN₃O₃S | 289.73 | Chlorobenzene, sulfonamide | 6–8 | Hypokalemia, dizziness |
| Clopamide | C₁₄H₂₀ClN₃O₃S | 345.84 | Piperidine, sulfonamide | ~10 | Hyponatremia, fatigue |
| Indapamide | C₁₆H₁₆ClN₃O₃S | 365.83 | Methylindoline, sulfonamide | 14–18 | Hypokalemia, headache |
| Xipamide | C₁₃H₁₄ClN₃O₄S | 343.79 | Carboxylic acid, sulfonamide | 5–7 | Metabolic acidosis, nausea |
Mechanistic Differences
- This compound : Primarily inhibits sodium-chloride symporters in the distal tubule, with moderate carbonic anhydrase inhibition .
- Clopamide/Indapamide : Broader action on sodium-potassium-chloride cotransporters (NKCC2) in the thick ascending limb, contributing to stronger diuresis .
- Xipamide : Enhanced renal excretion due to its carboxylic acid group, reducing systemic toxicity but increasing electrolyte imbalance risks .
Regulatory and Clinical Status
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
